molecular formula C27H32FN3O5 B2490096 tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 929252-65-3

tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B2490096
CAS No.: 929252-65-3
M. Wt: 497.567
InChI Key: HODLDQAFNUUMAJ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate is a synthetic compound belonging to the family of quinoline derivatives These compounds are known for their significant biological activity, often making them crucial in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate involves multiple steps. Starting with the quinoline core, the synthesis involves functionalizing the 6 and 7 positions with methoxy and oxyethyl groups, respectively. The fluorophenoxy and amino groups are then introduced, followed by the attachment of the piperidine moiety. The final step includes the protection of the piperidine nitrogen with a tert-butyl carbamate group.

Industrial Production Methods: In an industrial setting, the production of such a complex molecule requires precise control of reaction conditions, including temperature, pH, and reagent concentration. Large-scale production may involve continuous flow techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen-containing groups

  • Reduction: : Removal of oxygen or addition of hydrogen

  • Substitution: : Replacement of one functional group with another

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride

  • Substituting agents: : Halogens, nucleophiles

Major Products Formed: Reactions can yield products such as hydroxylated derivatives (through oxidation), amines (through reduction of nitro groups), or halogenated derivatives (through substitution).

Scientific Research Applications

This compound finds applications across several scientific domains:

Chemistry

  • Investigated as an intermediate in the synthesis of other biologically active compounds.

Biology

  • Studied for its interaction with various enzymes and receptors.

Medicine

  • Potential use as a therapeutic agent due to its quinoline backbone, which is known for anti-malarial and anti-cancer properties.

Industry

  • Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to the desired biological effect. The exact pathways can involve binding to active sites, altering enzyme activity, or modulating receptor responses.

Similar Compounds

  • Chloroquine: : Another quinoline derivative used as an anti-malarial drug.

  • Quinine: : Naturally occurring compound with anti-malarial properties.

  • Primaquine: : Synthetic anti-malarial compound with a quinoline backbone.

Uniqueness: The uniqueness of this compound lies in its specific functional groups and structure, which may confer unique biological activities compared to other quinoline derivatives.

Hope that was a comprehensive dive into the compound! Let me know if there's something more specific you'd like to explore.

Properties

IUPAC Name

tert-butyl 4-[[4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl]oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN3O5/c1-27(2,3)36-26(32)31-11-8-17(9-12-31)16-34-25-15-21-19(14-24(25)33-4)22(7-10-30-21)35-23-6-5-18(29)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16,29H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODLDQAFNUUMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

U1 was prepared from 4-(2-fluoro-4-nitro-phenoxy)-6-methoxy-quinolin-7-ol and tert-butyl 4-(bromomethyl)piperidine-1-carboxylate following the general procedure reported in Preparative Example 54 Step 1-2. 1H NMR (400 MHz, CDCl3, 300K) δ 1.22 (m, 2H), 1.40 (s, 9H), 1.82 (d, J=12.7 Hz, 2H), 2.10 (m, 1H), 2.69 (t, J=12.3 Hz, 2H), 3.77 (m, 2H), 3.96 (s, 3H), 3.97 (m, 2H), 4.10 (m, 2H), 6.31 (d, J=5.2 Hz, 1H), 6.46 (m, 2H), 6.96 (t, J=8.7 Hz, 1H), 7.31 (s, 1H), 7.51 (s, 1H), 8.40 (d, J=5.2 Hz, 1H). MS (ES) C27H32FN3O5 requires: 497. Found: 498 (M+H)+.

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